molecular formula C13H20BNO2 B1321526 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 693774-10-6

2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1321526
M. Wt: 233.12 g/mol
InChI Key: SKHNRJKSLVTZJH-UHFFFAOYSA-N
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Description

The compound "2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" is a pyridine derivative that contains a dioxaborolane ring, which is a boron-containing heterocycle. This structure is significant in synthetic chemistry, particularly in Suzuki coupling reactions, due to the presence of the boronate ester group which can facilitate carbon-carbon bond formation.

Synthesis Analysis

The synthesis of pyridine derivatives often involves nucleophilic substitution reactions and subsequent functional group transformations. For instance, the synthesis of a related compound, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, was achieved through such a nucleophilic substitution reaction followed by a Suzuki reaction . This method could potentially be adapted for the synthesis of "2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine".

Molecular Structure Analysis

The molecular structure of pyridine derivatives with a dioxaborolane ring has been characterized by various spectroscopic methods, including NMR and IR spectroscopy, as well as by single-crystal X-ray diffraction . These studies provide detailed information on the bond lengths, angles, and overall geometry of the molecule, which are crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

Pyridine derivatives with boronate ester groups are known for their role in cross-coupling reactions, such as the Suzuki reaction, which is widely used in the formation of carbon-carbon bonds . The reactivity of these compounds can be influenced by the orientation of the dioxaborolane ring and the electronic properties of the pyridine ring, as suggested by ab initio calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyridine ring can affect the compound's basicity, stability to oxidation, and reactivity towards radicals . The thermal stability of related compounds has been studied using thermal analysis techniques, providing insights into their decomposition patterns under various conditions . Additionally, the presence of the dioxaborolane ring can impact the compound's solubility and crystallinity, which are important factors in material science and pharmaceutical applications .

Scientific Research Applications

Synthesis and Structural Analysis

2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and its derivatives have been studied primarily in the context of synthesis, structural characterization, and computational analysis. Huang et al. (2021) examined compounds with similar structures involving boric acid ester intermediates with benzene rings. The compounds were synthesized through a substitution reaction and were structurally characterized using various spectroscopic methods. Their molecular structures were further confirmed through crystallographic analysis and density functional theory (DFT) calculations. Additionally, the molecular electrostatic potential and frontier molecular orbitals of the compounds were investigated, revealing some physicochemical properties Huang et al., 2021.

Coordination Polymers and Combinatorial Chemistry

Another area of application involves the use of similar compounds in forming coordination polymers and as building blocks in combinatorial chemistry. A study by Al-Fayaad et al. (2020) reported the synthesis of an extended dipyridyl ligand and its use to form a two-dimensional coordination polymer. This polymer exhibits a specific lattice topology and contains voids that may be of interest for material science applications Al-Fayaad et al., 2020. Sopková-de Oliveira Santos et al. (2003) discussed the structure of a pyridin-2-ylboron derivative, highlighting structural differences and differences in chemical reactivity between isomers. The study provided insights into the stability and reactivity of such compounds, which are crucial for their application in combinatorial chemistry Sopková-de Oliveira Santos et al., 2003.

Applications in Organic Synthesis

These compounds also play a role in organic synthesis, particularly in the synthesis of polymers and other complex organic molecules. For instance, Bethel et al. (2012) developed an improved synthesis of medicinally important compounds via Suzuki coupling, utilizing boronic ester intermediates similar to 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Bethel et al., 2012.

Safety And Hazards

This compound has some safety and hazard information associated with it. It has been labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

The future directions for this compound are not explicitly mentioned in the search results .

properties

IUPAC Name

2,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-9-7-8-11(10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHNRJKSLVTZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621106
Record name 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

693774-10-6
Record name 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3-bromo-2,6-dimethylpyridine (5.10 g, 27.4 mmol) in anhydrous ether (160 ml) cooled to −78° C. under a nitrogen atmosphere was treated dropwise with n-butyl lithium (4.1 ml, 10 M in hexane) and stirred at −78° C. for 45 minutes. 2-isopropoxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (10.2 g, 54.8 mmol) in 20 ml of ether was added dropwise at −78° C. and stirred at −78° C. for 3 hours. The mixture was quenched with 10 ml of isopropanol, and allowed to warm to room temperature. 150 ml of saturated aqueous NaCl solution was added. The aqueous phase was separated and extracted with dichloromethane (100 ml×6). The combined organic phases were dried and concentrated to provide the title compound as light brown oil (6.29 g, 98.4%). 1H NMR (300 MHz, CDCl3) δ ppm 7.92 (d, J=7.46 Hz, 1H) 6.96 (d, J=7.80 Hz, 1H) 2.73 (s, 3H) 2.53 (s, 3H) 1.34 (s, 12H). MS: (M+H)+=234.
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5.1 g
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20 mL
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Yield
98.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Huang, M Sendzik, J Zhang, Z Gao… - Journal of medicinal …, 2022 - ACS Publications
Polycomb Repressive Complex 2 (PRC2) plays an important role in transcriptional regulation during animal development and in cell differentiation, and alteration of PRC2 activity has …
Number of citations: 23 pubs.acs.org

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